

Physicochemical Properties of Neurotensin (1-8): An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Neurotensin (1-8)	
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Introduction

Neurotensin (1-8) (NT(1-8)) is the N-terminal octapeptide fragment of the tridecapeptide neurotensin. Its sequence is pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg.[1][2] While the C-terminal fragments of neurotensin, particularly NT(8-13), have been extensively studied for their high-affinity binding to neurotensin receptors (NTS1 and NTS2) and subsequent signaling, the physicochemical properties and biological roles of N-terminal fragments like NT(1-8) are less well-characterized. This technical guide provides a comprehensive overview of the core physicochemical properties of **Neurotensin (1-8)**, detailed experimental methodologies for its study, and an exploration of its known and putative biological activities.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **Neurotensin (1-8)** are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental studies.



Property	Value	Reference
Amino Acid Sequence	pGlu-Leu-Tyr-Glu-Asn-Lys- Pro-Arg	[1][2]
Molecular Formula	C46H71N13O14	[1]
Molecular Weight	1030.1 g/mol	
Isoelectric Point (pl)	~6.8 (Predicted)	-
Solubility	Soluble in aqueous solutions.	-
Stability in Human Plasma	Relatively stable, with a reported in vitro half-life of approximately 226 minutes. It is a major metabolic product of full-length neurotensin degradation in plasma.	

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of Neurotensin (1-8)

The synthesis of **Neurotensin (1-8)** and its analogs is typically achieved through Fmoc solid-phase peptide synthesis.

Methodology:

- Resin Selection and Loading: A suitable resin, such as a 2-chlorotrityl chloride resin, is used as the solid support. The C-terminal amino acid (Arginine) is loaded onto the resin.
- Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in a suitable solvent like N,Ndimethylformamide (DMF).
- Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HCTU) and coupled to the deprotected N-terminus of the



peptide chain.

- Repetitive Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence (Pro, Lys, Asn, Glu, Tyr, Leu, pGlu).
- Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the
 resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically
 containing trifluoroacetic acid (TFA) and scavengers.
- Precipitation and Washing: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether and washed to remove residual scavengers and byproducts.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purification of the crude synthetic peptide is essential to obtain a highly pure sample of **Neurotensin (1-8)**.

Methodology:

- Column: A C18 reversed-phase column is commonly used for the purification of peptides.
- Mobile Phases:
 - Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient Elution: The peptide is eluted from the column using a linear gradient of increasing Solvent B concentration. This separates Neurotensin (1-8) from more polar and less polar impurities.
- Detection: The elution profile is monitored by UV absorbance, typically at 210-220 nm.
- Fraction Collection and Analysis: Fractions corresponding to the main peptide peak are collected. The purity of these fractions is assessed by analytical RP-HPLC.



 Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide as a solid.

Characterization by Mass Spectrometry

Mass spectrometry is a critical tool for confirming the identity and purity of the synthesized **Neurotensin (1-8)**.

Methodology:

- Sample Preparation: The purified peptide is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.
- Ionization: Electrospray ionization (ESI) is a common method for generating gas-phase ions of peptides.
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer (e.g., time-of-flight (TOF), quadrupole, or ion trap). The molecular weight of Neurotensin (1-8) can be confirmed from the resulting mass spectrum.
- Tandem Mass Spectrometry (MS/MS): For sequence verification, the parent ion of Neurotensin (1-8) can be selected and fragmented. The resulting fragment ions provide information about the amino acid sequence.

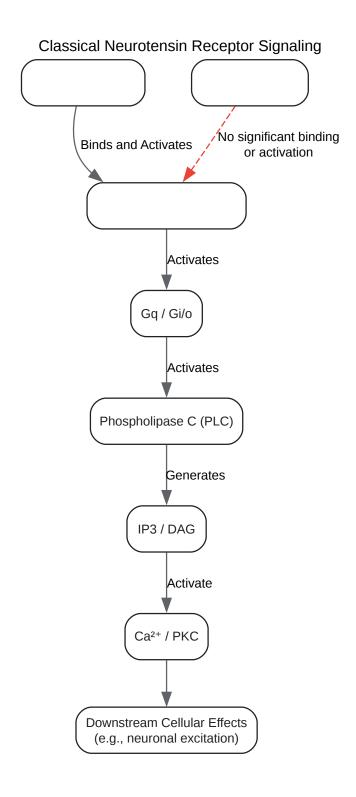
Biological Activity and Signaling Pathways

The biological role of **Neurotensin (1-8)** is an area of ongoing investigation and presents a more complex picture compared to the well-defined actions of C-terminal neurotensin fragments.

Interaction with Classical Neurotensin Receptors (NTS1 and NTS2)

Numerous studies have demonstrated that the C-terminal hexapeptide of neurotensin, NT(8-13), is the primary determinant for high-affinity binding to and activation of the NTS1 and NTS2 receptors. In contrast, **Neurotensin (1-8)** exhibits little to no excitatory effect on neurons and is generally considered to be inactive at these classical neurotensin receptors.





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Figure 1. Classical signaling pathway of neurotensin fragments.

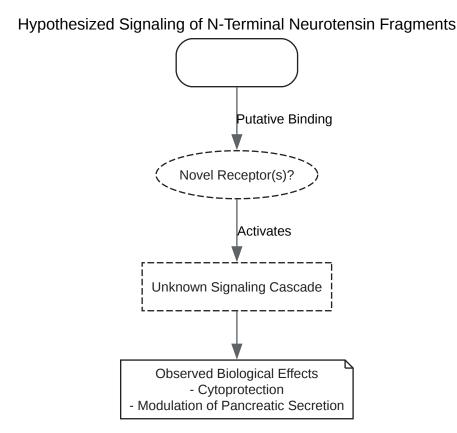


Evidence for Alternative Biological Roles and Signaling

Despite its inactivity at NTS1 and NTS2, emerging evidence suggests that N-terminal fragments of neurotensin, including NT(1-8), are not merely inactive metabolites but may possess distinct biological functions.

- Cytoprotective Effects: One study demonstrated that intracisternal administration of NT(1-8) provided significant cytoprotection against cold-restraint stress-induced gastric ulcers in rats, with a dose-dependent efficacy similar to that of full-length neurotensin.
- Pancreatic Secretion: There is evidence to suggest that N-terminal neurotensin fragments may participate in the hormonal regulation of exocrine pancreas secretion.
- Novel Receptor Interactions: The biological effects of N-terminal fragments like NT(1-11) on cortisol secretion have been shown to be mediated by a receptor distinct from NTS1, NTS2, and the sortilin/NTS3 receptor. This raises the possibility that NT(1-8) may also interact with a yet-to-be-identified receptor.





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Figure 2. Hypothesized signaling pathway for Neurotensin (1-8).

Summary and Future Directions

Neurotensin (1-8) is a stable N-terminal fragment of neurotensin with well-defined primary physicochemical properties. While it does not significantly interact with the classical neurotensin receptors NTS1 and NTS2, emerging evidence points towards independent biological activities that are likely mediated by a distinct, yet uncharacterized, signaling pathway.

Future research should focus on:

• Deorphanizing the receptor(s) for N-terminal neurotensin fragments.





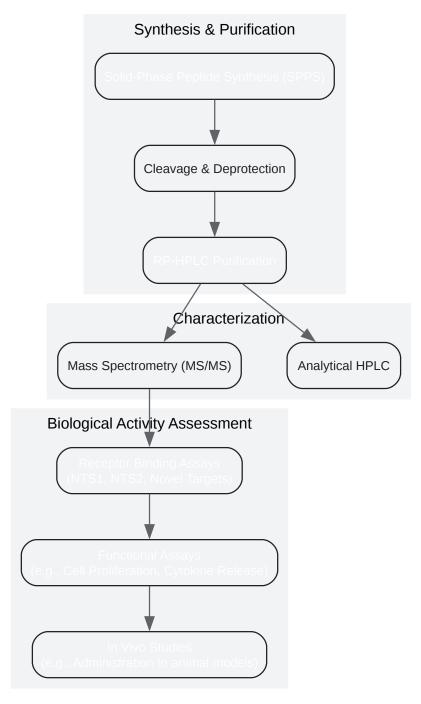


- Elucidating the downstream signaling cascades activated by NT(1-8).
- Further investigating the physiological and pathophysiological roles of NT(1-8) in the central nervous system and peripheral tissues.

A deeper understanding of the physicochemical properties and biological functions of **Neurotensin (1-8)** will be crucial for a complete picture of the neurotensinergic system and may open new avenues for therapeutic intervention in various physiological and disease processes.



Experimental Workflow for Neurotensin (1-8) Research



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